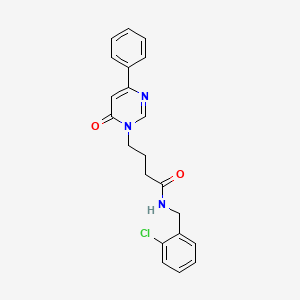

N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2/c22-18-10-5-4-9-17(18)14-23-20(26)11-6-12-25-15-24-19(13-21(25)27)16-7-2-1-3-8-16/h1-5,7-10,13,15H,6,11-12,14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLUUQIEUZAJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction.

Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amide coupling reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.

Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The pyrimidinone core in the target compound distinguishes it from analogs with pyridazine or tetrahydropyrimidine systems:

- In contrast, the pyrimidinone core in the target compound may favor hydrogen bonding or π-π stacking in enzyme-binding pockets.

Substituent Effects

- Chlorobenzyl vs. Fluorinated Benzyl Groups : The 2-chlorobenzyl group in the target compound confers moderate lipophilicity, which may enhance blood-brain barrier penetration compared to 2,4-difluorobenzyl groups in ’s compound . Fluorine substituents, however, could improve bioavailability due to their electronegativity and metabolic resistance.

- Phenyl vs. Pyridinyl Substituents: The phenyl group at position 4 of the pyrimidinone in the target compound contrasts with the 5-chloropyridinyl group in the CTPS1 inhibitor from . Pyridinyl substituents may enhance solubility but reduce hydrophobic interactions in enzyme pockets.

Comparative Data Tables

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties (Hypothetical)

Biological Activity

N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O2, with a molecular weight of 381.9 g/mol. The compound features a pyrimidine ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H20ClN3O2 |

| Molecular Weight | 381.9 g/mol |

| CAS Number | 1226456-36-5 |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often vary based on structural modifications.

Case Study: Antimicrobial Efficacy

In a comparative study of pyrimidine derivatives, several compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 32 to 1024 µg/mL depending on the substituents present on the aromatic rings. This suggests that the presence of the chlorobenzyl group in this compound may enhance its antimicrobial efficacy due to increased lipophilicity and better membrane penetration .

Anti-inflammatory Activity

Pyrimidine derivatives are also known for their anti-inflammatory properties. Recent studies have highlighted their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

In Vitro Studies

In vitro assays have demonstrated that certain pyrimidine derivatives can inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For example, compounds structurally related to this compound were reported to suppress COX-2 activity significantly, indicating potential therapeutic applications in inflammatory conditions .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. The pyrimidine core may mimic nucleotide structures, interfering with DNA or RNA synthesis, which is a common pathway exploited by antimicrobial agents .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide, and how can yield and purity be optimized?

Synthesis typically involves multi-step reactions, including condensation of pyrimidinone precursors with chlorobenzyl-substituted intermediates. Key steps include:

- Amide bond formation : Use of coupling agents like EDC·HCl and HOBt·H₂O with triethylamine as a base (common in pyridazine/pyrimidine derivatives) .

- Heterocycle assembly : Pyrimidinone cores are often synthesized via cyclization reactions under reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) .

- Optimization : Adjust reaction time (12–24 hours), temperature (80–120°C), and catalyst loading (e.g., palladium for cross-coupling steps) to improve yields (>70%) .

Q. What analytical techniques are critical for characterizing this compound?

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Functional group modifications : Replace the 2-chlorobenzyl group with fluorophenyl or methyl-substituted analogs to assess impact on bioactivity .

- Core heterocycle variation : Substitute pyrimidinone with pyridazinone or thienopyrimidine to evaluate target binding .

- Methodology : Combine synthetic chemistry with molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like CTPS1 or tubulin .

Q. What experimental strategies address contradictions in reported biological activity data?

- Dose-response assays : Conduct in vitro studies across multiple cell lines (e.g., MCF-7, HeLa) to resolve discrepancies in IC₅₀ values .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism (e.g., inhibition of kinase or tubulin polymerization) .

- Data normalization : Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability .

Q. How can thermal stability and degradation pathways be analyzed?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and stability under nitrogen/air atmospheres .

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze by LC-MS to identify degradation products .

Methodological Challenges and Solutions

Q. How to resolve low solubility in aqueous buffers during biological assays?

Q. What computational tools are recommended for predicting metabolic pathways?

- Software : Use MetaSite or ADMET Predictor to identify likely sites of Phase I/II metabolism (e.g., oxidation of pyrimidinone or benzyl groups) .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes) .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.